

## a molecular structure and chemical properties of Ceftiofur

Author: BenchChem Technical Support Team. Date: December 2025



## **Ceftiofur: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ceftiofur** is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine. [1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many  $\beta$ -lactamase-producing strains.[2][3] This document provides an indepth overview of the molecular structure, chemical properties, and antibacterial activity of **Ceftiofur**. Detailed experimental protocols for its analysis and a summary of its mechanism of action are also presented to support further research and development.

### **Molecular Structure**

**Ceftiofur** is a semi-synthetic  $\beta$ -lactam antibiotic characterized by a cephalosporin core. Its chemical structure includes an aminothiazole ring and a methoxyimino group, which confer stability against  $\beta$ -lactamase enzymes.[4] The IUPAC name for **Ceftiofur** is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.



Identifier	Value
Chemical Formula	C19H17N5O7S3
Molecular Weight	523.6 g/mol
CAS Number	80370-57-6

## **Chemical Properties**

**Ceftiofur** is typically used as its sodium or hydrochloride salt to improve its solubility and stability for formulation. The physicochemical properties of **Ceftiofur** and its common salts are summarized below.

**Physical and Chemical Properties** 

Property	Ceftiofur	Ceftiofur Hydrochloride	Ceftiofur Sodium
Melting Point	>212°C (decomposition)[5]	~120-125°C or >190°C (decomposition)[6]	185°C[7]
рКа	2.68 ± 0.05 (carboxylic acid)	Not available	Not available
Water Solubility	249 mg/L (at 20°C, pH 7)	Insoluble	Soluble
Solubility in Organic Solvents	Not readily soluble	Soluble in DMSO (≥21.8 mg/mL), Ethanol with sonication (≥9.44 mg/mL)[8]	Sparingly soluble in 1,2-propanediol, slightly soluble in 1,3- propanediol[9]

## **Stability**

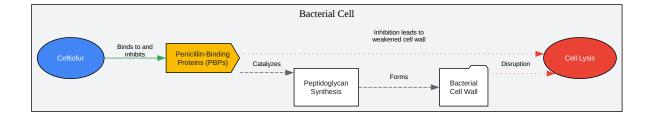
**Ceftiofur**'s stability is significantly influenced by pH and temperature. It is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[10] The primary degradation product is desfuroyl**ceftiofur**, which itself possesses some



antibacterial activity. For parenteral administration, **Ceftiofur** sodium solutions can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours without significant loss of potency.

## **Mechanism of Action**

**Ceftiofur** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of **Ceftiofur** to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The inactivation of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.



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Ceftiofur's mechanism of action.

## **Antibacterial Spectrum**

**Ceftiofur** demonstrates potent activity against a wide range of veterinary pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are presented below.



Bacterial Species	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)
Pasteurella multocida	≤0.03	≤0.03
Mannheimia haemolytica	≤0.03	≤0.03
Haemophilus somnus	≤0.015	≤0.015
Actinobacillus pleuropneumoniae	≤0.03	0.06
Streptococcus suis	0.06	0.25
Escherichia coli	0.5	2.0
Salmonella choleraesuis	1.0	2.0
Staphylococcus aureus	1.0	2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

## Experimental Protocols

# High-Performance Liquid Chromatography (HPLC) for Ceftiofur Analysis

This section details a validated HPLC method for the quantification of **Ceftiofur** in pharmaceutical formulations.

#### 5.1.1. Chromatographic Conditions

Column: C18, 250 mm x 4.6 mm, 5 μm particle size

 Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[10]

Flow Rate: 1.0 mL/min[10]

Detection: UV at 292 nm[10]

Injection Volume: 20 μL



• Column Temperature: 35°C

#### 5.1.2. Standard Solution Preparation

- Accurately weigh and dissolve an appropriate amount of Ceftiofur reference standard in the mobile phase to obtain a stock solution of 100 μg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20.0 to 120.0 μg/mL.[10]

#### 5.1.3. Sample Preparation (Powder for Injection)

- Reconstitute the **Ceftiofur** powder for injection with the specified diluent.
- Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.

#### 5.1.4. System Suitability

Perform replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Typical system suitability parameters include tailing factor, theoretical plates, and repeatability of peak areas.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of **Ceftiofur**'s MIC against bacterial isolates.

#### 5.2.1. Materials

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Ceftiofur reference standard
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity



#### 5.2.2. Procedure

- Prepare a stock solution of Ceftiofur in a suitable solvent and dilute it in CAMHB to create a series of two-fold serial dilutions in the microtiter plates.
- Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

## Conclusion

Ceftiofur remains a critically important antibiotic in veterinary medicine due to its broad spectrum of activity and stability against  $\beta$ -lactamases. This technical guide provides comprehensive data on its molecular structure and chemical properties, which are essential for formulation development and quality control. The detailed experimental protocols and information on its mechanism of action and antibacterial spectrum will aid researchers and scientists in further investigations and the development of effective therapeutic strategies.

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